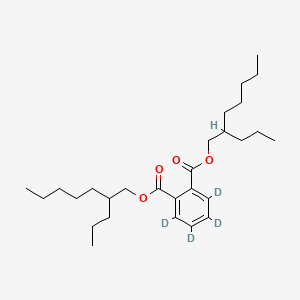

Bis(2-propylheptyl) Phthalate-d4

Übersicht

Beschreibung

Bis(2-propylheptyl) Phthalate-d4 is an isotopically-labeled compound of bis(2-propylheptyl) phthalate, where the hydrogen atoms are replaced by deuterium (D). This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) experiments due to its stable isotope labeling . It is a colorless to light yellow oil with a molecular formula of C28H40O4D4 .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Bis(2-propylheptyl) Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents like chloroform or methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Bis(2-propylheptyl) Phthalate-d4 has several scientific research applications:

Nuclear Magnetic Resonance (NMR) Experiments: It is used as a stable isotope marker to study molecular structures and dynamics.

Biomonitoring Studies: It is used to trace and study the metabolism and excretion of phthalates in biological systems.

Additives in Solvents, Lubricants, and Plasticizers: It is used as an additive to enhance the properties of various industrial products.

Wirkmechanismus

The mechanism of action of Bis(2-propylheptyl) Phthalate-d4 involves its interaction with molecular targets and pathways. It is known to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in fatty acid metabolism and cell proliferation . Additionally, it can induce oxidative stress by generating reactive oxygen species, leading to various cellular responses .

Vergleich Mit ähnlichen Verbindungen

Bis(2-propylheptyl) Phthalate-d4 can be compared with other similar compounds such as:

Bis(2-ethylhexyl) Phthalate (DEHP): DEHP is another phthalate ester used as a plasticizer.

Diisononyl Phthalate (DiNP): DiNP is used as a plasticizer and has similar applications to this compound but differs in its molecular structure and specific properties.

The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for NMR studies and other research applications requiring stable isotopes .

Biologische Aktivität

Bis(2-propylheptyl) phthalate-d4 (DPHP-d4) is a deuterated form of di-2-propylheptyl phthalate (DPHP), a plasticizer commonly used in the production of flexible plastics, particularly polyvinyl chloride (PVC). The biological activity of DPHP-d4 is significant due to its potential health implications and metabolic pathways, which have been the subject of various studies. This article synthesizes research findings related to the biological activity of DPHP-d4, focusing on its metabolism, toxicity, and potential effects on human health.

Metabolism and Pharmacokinetics

DPHP is primarily metabolized in the body to several active metabolites, including mono-(2-propylheptyl) phthalate (MPHP), hydroxylated forms (OH-MPHP), and oxidized forms (oxo-MPHP). Research indicates that DPHP has a low bioavailability due to rapid metabolism. The half-lives and area under the concentration-time curve (AUC) for DPHP and its metabolites were studied in rats, revealing that peak concentrations of metabolites occur within hours post-administration, suggesting efficient metabolic processing .

Table 1: AUC and Half-Lives of DPHP and Metabolites

| Compound | Half-life (h) | AUC (nmol·h/l per µmol DPHP(-d4)/kg b.w.) at 0.7 mg/kg | AUC at 100 mg/kg |

|---|---|---|---|

| DPHP | n.d. | n.d. | 13 |

| MPHP | 2.5 | 194 | 78 |

| OH-MPHP | 3.0 | 183 | 72 |

| Oxo-MPHP | 3.3 | 100 | 36 |

| cx-MPHP | n.d. | n.d. | 8.2 |

Toxicological Effects

Toxicological studies have highlighted the potential adverse effects of DPHP on reproductive health. A subchronic feeding study in rats indicated a no observed adverse effect level (NOAEL) of 40 mg/(kg bw·d), suggesting that exposure levels above this threshold may lead to reproductive toxicity . Moreover, the metabolites OH-MPHP and oxo-MPHP have been identified as robust biomarkers for assessing exposure levels in humans.

Case Study: Human Exposure Assessment

A study involving five healthy male volunteers administered with DPHP-d4 revealed significant urinary excretion of its metabolites within a 48-hour period post-intake. The mean excretion half-lives for OH-MPHP, oxo-MPHP, and cx-MPHP were approximately 6.51, 6.87, and 8.16 hours, respectively . This study underscores the importance of monitoring these metabolites as indicators of DPHP exposure.

Table 2: Antibacterial Activity Overview

| Compound | Inhibition Zone (mm) at Various Concentrations |

|---|---|

| Bis-(2-ethylhexyl) phthalate | Varies by concentration; highest at 250 ppm |

Eigenschaften

IUPAC Name |

bis(2-propylheptyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-17-23(15-7-3)21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-24(16-8-4)18-12-10-6-2/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3/i13D,14D,19D,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYUOIVEVPTXFX-OLNJRPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CCC)CCCCC)C(=O)OCC(CCC)CCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334646 | |

| Record name | Bis(2-propylheptyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-46-4 | |

| Record name | Bis(2-propylheptyl) Phthalate-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.